Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride can be synthesized by reacting piperidine with dimethylamine. The dihydrochloride form is obtained by adding hydrochloric acid during the reaction . The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dimethyl-piperidin-2-ylmethyl-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand that can bind to proteins and enzymes, modulating their activity and function. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their biochemical properties and interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl-piperidin-2-ylmethyl-amine dihydrochloride include:
Piperidine: A six-membered heterocyclic compound with a nitrogen atom.
Dimethylamine: A simple secondary amine with two methyl groups attached to a nitrogen atom.
Piperazine: A heterocyclic compound with two nitrogen atoms in a six-membered ring.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of piperidine and dimethylamine. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in scientific research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-2-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-5-3-4-6-9-8;;/h8-9H,3-7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJNIXIPXVOURU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663002 | |
Record name | N,N-Dimethyl-1-(piperidin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185304-33-9 | |
Record name | N,N-Dimethyl-1-(piperidin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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